Methyl 2-fluoro-3-oxopentanoate

Description

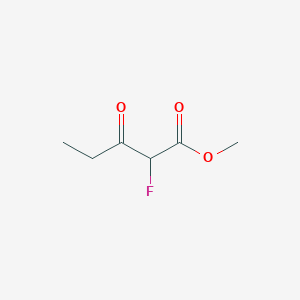

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHSDROMAJDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436843 | |

| Record name | METHYL 2-FLUORO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180287-02-9 | |

| Record name | Pentanoic acid, 2-fluoro-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180287-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-FLUORO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3-oxopentanoate is a fluorinated β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its unique molecular architecture, featuring a fluorine atom alpha to a ketone and an ester group, imparts valuable reactivity and makes it a versatile building block for the synthesis of complex molecules. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds, making this intermediate particularly relevant for drug discovery programs. This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that some reported values in the literature show discrepancies, which are highlighted accordingly.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉FO₃ | [1] |

| Molecular Weight | 148.13 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 170.051 °C at 760 mmHg | [3] |

| Melting Point | Data not available | |

| Density | 1.105 g/cm³ or 0.86 g/cm³ | [3],[2] |

| Refractive Index | n20/D 1.39 | [3] |

| Flash Point | 55.625 °C / 56 °C | [3],[2] |

| Solubility | Data not available |

Identification and Chemical Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 180287-02-9 | [1] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 2-fluoro-3-oxovalerate, 2-Fluoro-3-oxopentanoic acid methyl ester | [3] |

| InChI | InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | [3] |

| InChIKey | Not readily available | |

| SMILES | CCC(=O)C(F)C(=O)OC |

Experimental Protocols

Synthesis of this compound

A key method for the synthesis of this compound is the direct fluorination of its non-fluorinated precursor, methyl 3-oxopentanoate.

Reaction: Fluorination of Methyl 3-oxopentanoate

Reagents and Materials:

-

Methyl 3-oxopentanoate (starting material)

-

Anhydrous Hydrogen Fluoride (HF) (solvent)

-

Difluorobis(fluoroxy)methane (BDM) (fluorinating agent)

-

Nitrogen or other inert gas

-

Suitable reaction vessel for handling anhydrous HF

Procedure: [4]

-

Prepare a solution of methyl 3-oxopentanoate in anhydrous HF at a low temperature (e.g., -20 °C) in a suitable reactor. The concentration of the starting material can be as high as 80 wt%.[4]

-

Introduce difluorobis(fluoroxy)methane (BDM) to the cooled solution. The addition should be controlled to maintain the desired reaction temperature.

-

Allow the reaction to proceed until completion. The reaction can achieve 100% conversion of the starting material.[4]

-

Upon completion, carefully quench the reaction and isolate the crude product.

-

Purify the product, likely through distillation under reduced pressure, to obtain this compound with high selectivity (around 95%).[4]

Analytical Methods

The analysis of this compound typically involves chromatographic and spectroscopic techniques to determine its purity and confirm its structure.

GC-MS is a powerful technique for separating and identifying volatile compounds like β-keto esters.

General Protocol:

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

GC Separation: Use a suitable capillary column (e.g., HP-5 or equivalent) to separate the components of the sample based on their boiling points and interactions with the stationary phase. The temperature program of the GC oven should be optimized to achieve good separation. Tautomers of β-keto esters can sometimes be separated on such columns.[5]

-

Mass Spectrometry: As the separated components elute from the GC column, they are introduced into the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.

-

Data Analysis: The mass spectrum of the target compound is compared with known fragmentation patterns to confirm its identity. The purity can be estimated from the relative peak areas in the chromatogram.

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR would be employed, with ¹⁹F NMR providing specific information about the fluorine atom.

General Protocol for NMR Analysis of a β-Keto Ester: [6]

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[6]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Expect to see signals for the methyl ester protons, the ethyl group protons, and the proton on the carbon bearing the fluorine atom. The latter will show coupling to the adjacent fluorine atom.

-

¹³C NMR: Identify the carbonyl carbons of the ester and ketone, the carbon attached to the fluorine (which will show a large C-F coupling constant), and the carbons of the methyl and ethyl groups.

-

¹⁹F NMR: A single signal is expected, and its chemical shift will be characteristic of the chemical environment of the fluorine atom.

-

IR spectroscopy can be used to identify the functional groups present in the molecule.

General Protocol for IR Analysis of a β-Keto Ester: [6]

-

Sample Preparation: As a neat liquid, a thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).[6]

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Look for characteristic absorption bands:

-

Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹).

-

C-O stretching vibrations for the ester group.

-

C-F stretching vibration.

-

C-H stretching and bending vibrations for the alkyl groups.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 180287-02-9 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CCCC 2002, Volume 67, Issue 10, Abstracts pp. 1416-1420 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-fluoro-3-oxopentanoate (CAS No. 180287-02-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3-oxopentanoate, identified by CAS number 180287-02-9, is a fluorinated organic compound with significant applications as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a ketone, a methyl ester, and a fluorine atom on a pentanoate backbone, renders it a highly reactive intermediate. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known applications, with a particular focus on its role in the synthesis of pharmaceutical and agrochemical compounds. Detailed experimental protocols for a key reaction are provided, alongside a visual representation of the synthetic workflow.

Chemical Structure and Identification

This compound is a derivative of pentanoic acid. The structure is characterized by a methyl ester at the C-1 position, a fluorine atom at the C-2 position, and a ketone group at the C-3 position.

-

SMILES: O=C(OC)C(F)C(=O)CC[4]

-

Synonyms: Methyl 2-fluoro-3-oxovalerate, 2-Fluoro-3-oxopentanoic acid methyl ester, Voriconazole Impurity 32[2][5][6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Boiling Point | 170.051 °C at 760 mmHg | [8] |

| Density | 1.105 g/cm³ | [8] |

| Refractive Index | 1.39 | [7][8] |

| Flash Point | 55.625 °C | [8] |

| Storage Temperature | 0-10 °C (Refrigerated) | [5] |

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily due to its reactive functional groups. The presence of a fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[3][7]

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of antifungal agents. It is a known intermediate in the preparation of Voriconazole, a broad-spectrum triazole antifungal drug.[6] It serves as a precursor for the construction of the fluoropyrimidine ring, a key structural motif in Voriconazole.[9]

Agrochemical Synthesis

The introduction of fluorine atoms into agrochemicals can lead to enhanced efficacy and stability. This compound is utilized in the development of novel pesticides and herbicides.[7]

Experimental Protocols

Detailed experimental procedures involving this compound are not widely available in public literature, likely due to their proprietary nature. However, a documented synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol, an important intermediate for Voriconazole, utilizes this compound.

Synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol

Materials:

-

Methyl 2-fluoro-3-oxovalerate (88.9 g, 0.6 mol)

-

Formamide (130 mL + 50 mL)

-

Ammonia gas

-

30% Sodium methoxide solution in methanol (450 mL)

-

Nitrogen gas

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Acetone (for recrystallization)

Procedure:

-

Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide with cooling to maintain a maximum temperature of 50 °C. The addition of ammonia is continued until no more gas is absorbed (approximately 1 hour).

-

Residual ammonia is removed by purging with nitrogen gas and applying a vacuum.

-

The reaction solution is then added dropwise to a 30% sodium methoxide solution in methanol at 50 °C.

-

An additional 50 mL of formamide is added, and the mixture is heated at 50 °C for 3 hours.

-

Volatile components are evaporated under vacuum.

-

The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The organic extracts are combined and evaporated to yield the crude product (43.5 g).

-

The crude product is recrystallized from cold acetone to afford 34.8 g (40% yield) of 6-ethyl-5-fluoropyrimidin-4-ol.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol from this compound.

Synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol.

Safety and Handling

This compound is a flammable liquid and vapor.[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[5]

Conclusion

This compound is a key synthetic intermediate with significant utility in the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for the construction of complex, fluorine-containing molecules. While detailed experimental data remains largely proprietary, the provided synthesis of a Voriconazole intermediate highlights its practical application. Further research into the reactivity and applications of this compound is likely to uncover new synthetic pathways and lead to the development of novel bioactive molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H9FO3 | CID 10219521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Methyl (R)-3-methyl-2-oxopentanoate (HMDB0037114) [hmdb.ca]

- 6. This compound | 180287-02-9 | TCI AMERICA [tcichemicals.com]

- 7. 180287-02-9|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Electrophilic Fluorination of β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made the development of efficient and selective fluorination methods a cornerstone of modern medicinal and agrochemical research. Among these methods, the electrophilic fluorination of β-keto esters stands out as a powerful tool for the synthesis of α-fluoro-β-keto esters, which are versatile building blocks for a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and recent advancements in this critical transformation.

Core Reaction Mechanism

The electrophilic fluorination of a β-keto ester proceeds through the reaction of its enol or enolate form with an electrophilic fluorine source. The acidic nature of the α-proton of the β-keto ester facilitates the formation of the nucleophilic enolate in the presence of a base. This enolate then attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of the C-F bond.

The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts. These catalysts create a chiral environment around the substrate, directing the approach of the fluorinating agent to one face of the enolate, thus leading to the enantioselective formation of one stereoisomer.

Key Fluorinating Agents

Two of the most widely used electrophilic fluorinating agents in this context are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][2]

-

N-Fluorobenzenesulfonimide (NFSI): A neutral, bench-stable solid that is soluble in many common organic solvents. It is a milder fluorinating agent compared to Selectfluor®.

-

Selectfluor® (F-TEDA-BF₄): A more reactive, salt-like fluorinating agent. It is a powerful electrophile and is often used for less reactive substrates.

Catalytic Approaches

The enantioselective electrophilic fluorination of β-keto esters can be achieved through several catalytic strategies, each with its own advantages and substrate scope.

Metal Catalysis

Chiral metal complexes are effective catalysts for this transformation, where the metal center acts as a Lewis acid to coordinate with the β-keto ester, facilitating enolate formation and creating a chiral pocket that directs the fluorination.

-

Copper (II) Catalysis: Chiral bis(oxazoline) (Box) and other nitrogen-containing ligands in combination with Cu(II) salts have been successfully employed.[3] These catalysts are often effective at low catalyst loadings.

-

Palladium (II) Catalysis: Chiral palladium complexes have been shown to be highly efficient catalysts, often providing excellent enantioselectivities in alcoholic solvents, which is advantageous from an environmental perspective.[4][5]

-

Titanium (IV) Catalysis: Titanium-TADDOL complexes were among the first catalysts reported for the asymmetric fluorination of β-keto esters and have demonstrated high enantioselectivity for certain substrates.[1][2]

Organocatalysis

Organocatalysis offers a metal-free alternative for the enantioselective fluorination of β-keto esters.

-

Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are used to shuttle the enolate from an aqueous or solid phase into the organic phase where it reacts with the fluorinating agent.[6][7] This method is attractive due to its operational simplicity and mild reaction conditions.

-

Enamine Catalysis: Chiral primary or secondary amines can react with the ketone moiety of the β-keto ester to form a chiral enamine intermediate. This enamine then attacks the electrophilic fluorine source, and subsequent hydrolysis releases the α-fluorinated product and regenerates the catalyst.

Quantitative Data Summary

The following tables summarize representative quantitative data for the electrophilic fluorination of various β-keto esters under different catalytic systems.

| Catalyst System | β-Keto Ester Substrate | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |

| Pd-(S)-BINAP | tert-butyl 2-oxocyclopentanecarboxylate | NFSI | EtOH | 79 | 90 | [4] |

| Cinchona Alkaloid PTC | Ethyl 2-oxocyclopentanecarboxylate | NFSI | Toluene | 95 | 75 | [6] |

| Cu(II)-Box | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | NFSI | CH₂Cl₂ | 92 | 90 | [3] |

| Ti(TADDOLato) | Ethyl 2-acetyl-3-phenylpropanoate | Selectfluor® | MeCN | >80 | 90 | [8] |

| Fe(III)-salen | Ethyl 2-benzyl-3-oxobutanoate | NFSI | CH₂Cl₂ | 87 | 94 | [1] |

Experimental Protocols

Below are generalized experimental protocols for common catalytic systems. Researchers should consult the primary literature for specific substrate and catalyst details.

General Procedure for Palladium-Catalyzed Fluorination[4]

-

To a solution of the chiral palladium catalyst (1-5 mol%) in the specified solvent (e.g., EtOH), add the β-keto ester (1.0 equiv.).

-

Stir the mixture at the indicated temperature for a few minutes.

-

Add the N-fluorobenzenesulfonimide (NFSI) (1.2-1.5 equiv.) in one portion.

-

Stir the resulting suspension at the same temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., Et₂O).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Phase-Transfer Catalyzed Fluorination[6]

-

To a mixture of the β-keto ester (1.0 equiv.), the chiral phase-transfer catalyst (2-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in an organic solvent (e.g., toluene), add the N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.).

-

Stir the reaction mixture vigorously at the specified temperature for the indicated time.

-

After completion of the reaction, filter off the solid base.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Caption: General mechanism of electrophilic fluorination of β-keto esters.

Experimental Workflow

Caption: A typical experimental workflow for electrophilic fluorination.

Phase-Transfer Catalysis Cycle

Caption: Simplified catalytic cycle for phase-transfer catalyzed fluorination.

References

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An efficient enantioselective fluorination of various beta-ketoesters catalyzed by chiral palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral bifunctional phase transfer catalysts for asymmetric fluorination of beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Technical Guide: Stability and Storage of Methyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 2-fluoro-3-oxopentanoate (CAS No. 180287-02-9). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this versatile building block.

Chemical and Physical Properties

This compound is a fluorinated β-keto ester utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a fluorine atom alpha to a ketone and an ester, imparts specific reactivity and requires careful handling and storage to prevent degradation.[2]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 180287-02-9 | [1][3] |

| Molecular Formula | C₆H₉FO₃ | [1][3] |

| Molecular Weight | 148.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Purity | ≥ 95% (GC) | [1][3] |

| Density | 0.86 g/cm³ | [1][3] |

| Refractive Index | n20/D 1.39 | [1][3] |

| Flash Point | 56 °C |

Stability Profile and Recommended Storage

Proper storage is critical to maintain the quality and stability of this compound. The compound is known to be sensitive to both heat and moisture.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | Refrigerate at 2 - 8 °C (36 - 46 °F) | [1][3] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | |

| Container | Keep container tightly closed in a well-ventilated place | |

| Conditions to Avoid | Heat, sparks, open flames, and moisture | |

| Safety Precaution | Flammable liquid and vapor | [4] |

While specific long-term stability data under various conditions are not extensively published, the general reactivity of β-keto esters suggests potential degradation pathways that users should be aware of.

Potential Degradation Pathways

As a β-keto ester, this compound is susceptible to degradation through several mechanisms, primarily hydrolysis and decarboxylation. The presence of the fluorine atom can influence the rates of these reactions.

A logical workflow for investigating the stability of this compound is outlined below.

References

An In-depth Technical Guide to Methyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-fluoro-3-oxopentanoate, a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Molecular Data

This compound, with the CAS number 180287-02-9, is a fluorinated ketoester valued for its unique reactivity.[1][2][3] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H9FO3 | [1][2] |

| Molecular Weight | 148.13 g/mol | [1][2][4] |

| Density | 1.105 g/cm³ | [5] |

| Boiling Point | 170.1±20.0 °C at 760 mmHg | [3] |

| Refractive Index | 1.39 | [5] |

| Flash Point | 55.6±21.8 °C | |

| Appearance | Colorless to light yellow clear liquid | [1] |

Applications in Synthesis

This compound is a significant building block in organic chemistry due to the presence of a reactive α-fluoro-β-ketoester moiety. This functionality makes it a valuable precursor for the synthesis of more complex fluorinated molecules.

One notable application is in the preparation of fluorophenol derivatives. This process involves the cyclocondensation of α-fluoro ketones, such as this compound, with α-fluoro-α,β-unsaturated ketones.[2]

Experimental Workflow: Synthesis of Fluorophenol Derivatives

Caption: Generalized workflow for the synthesis of fluorophenol derivatives.

Role in Drug Development

The introduction of fluorine into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. As a fluorinated building block, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, enabling the development of drugs that can target specific biological pathways with greater efficacy.[1]

The logical relationship for the utilization of this compound in the drug development pipeline can be visualized as follows.

Caption: Role in the drug development pipeline.

References

A Technical Guide to Methyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 2-fluoro-3-oxopentanoate, a versatile fluorinated building block with significant applications in organic synthesis and medicinal chemistry.

Introduction and IUPAC Nomenclature

This compound is a functionalized organic compound belonging to the class of α-fluoro-β-keto esters. Its IUPAC name is This compound . It is also commonly known by synonyms such as Methyl 2-fluoro-3-oxovalerate and 2-Fluoro-3-oxopentanoic acid methyl ester.[1][2]

The structure of this compound, featuring a methyl ester, a ketone, and an α-fluorine atom, makes it a highly reactive and valuable intermediate for synthesizing complex molecules.[3] The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, bioavailability, and binding affinity.[4][5][6] Consequently, fluorinated building blocks like this compound are of increasing interest in the fields of drug discovery and agrochemical development.[1][4][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 180287-02-9 | [1][2][8][9] |

| Molecular Formula | C₆H₉FO₃ | [1][2][8][9] |

| Molecular Weight | 148.13 g/mol | [1][8][9][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][8] |

| Purity | ≥ 95% (GC) | [1][8] |

| Density | 1.105 g/cm³ | [2] |

| Boiling Point | 170.1 °C at 760 mmHg | [2] |

| Flash Point | 55.6 °C | [2] |

| Refractive Index | n20/D 1.39 | [1][2][8] |

| Storage Conditions | 2 - 8 °C | [1][8] |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis routes for this compound are proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles for creating α-fluoro-β-keto esters. A common approach involves the fluorination of a β-keto ester precursor.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the electrophilic fluorination of a β-keto ester precursor.

-

Objective: To synthesize this compound from Methyl 3-oxopentanoate.

-

Materials:

-

Methyl 3-oxopentanoate (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

-

Procedure:

-

A solution of Methyl 3-oxopentanoate in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Selectfluor® is added portion-wise to the stirred solution at room temperature. The reaction mixture may experience a slight exotherm.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

-

The residue is redissolved in dichloromethane and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the final product, this compound.

-

Characterization: The structure and purity of the final compound would be confirmed using techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Applications in Drug Development

The combination of functional groups in this compound makes it a versatile synthetic intermediate.[3] The α-fluoro-β-keto ester moiety is particularly useful for constructing complex, biologically active molecules.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel pharmaceutical agents. The fluorine atom can be used to block metabolic pathways or to modulate the electronic properties of a target molecule, which is a crucial strategy in modern drug design.[1][7][8]

-

Agrochemical Development: The compound is used in the formulation of advanced pesticides and herbicides, where the fluorinated structure can enhance efficacy and stability.[1][7]

-

Enzyme Inhibition: The α-fluoroketone motif is a known pharmacophore. Peptidyl fluoromethyl ketones, for example, are potent and selective inhibitors of serine and cysteine proteases, which are important targets for treating diseases like cancer and viral infections.[11] The electrophilic nature of the carbonyl carbon is enhanced by the adjacent electron-withdrawing fluorine atom, making it more susceptible to nucleophilic attack by active site residues in these enzymes.[11]

Logical Relationship in Drug Discovery

The diagram below illustrates the role of this compound as a building block in the drug discovery pipeline.

Caption: Role of this compound in the drug development pipeline.

Conclusion

This compound is a strategically important chemical intermediate. Its unique fluorinated structure provides chemists with a powerful tool for the synthesis of advanced pharmaceuticals and agrochemicals. The ability to introduce fluorine with precision allows for the fine-tuning of molecular properties, a critical advantage in the rational design of new therapeutic agents and other high-performance chemical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 180287-02-9 [chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. This compound | C6H9FO3 | CID 10219521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to Synthesizing Fluorinated Building Blocks for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms and fluorinated moieties into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth overview of the core strategies for synthesizing valuable fluorinated building blocks, focusing on practical, high-yield methodologies. We present detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual representations of reaction workflows to aid in the rational design and synthesis of next-generation therapeutics.

Core Synthetic Strategies: A Tale of Two Fluorides

The construction of carbon-fluorine bonds is primarily achieved through two complementary approaches: electrophilic and nucleophilic fluorination. The choice of strategy is dictated by the electronic nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination: This method involves the reaction of an electron-rich substrate, such as an enolate, enol ether, or an electron-rich aromatic ring, with a reagent that delivers an electrophilic fluorine equivalent ("F+").[1][2] Reagents based on the N-F bond are the most common and offer a good balance of reactivity and stability.[1][3] Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are among the most widely used and versatile electrophilic fluorinating agents.[1][2][4]

Nucleophilic Fluorination: In contrast, nucleophilic fluorination employs a fluoride anion (F-) to displace a leaving group from an electron-deficient carbon center.[5][6] This approach is particularly effective for the synthesis of alkyl fluorides from the corresponding alcohols (via activation) or halides, and for the preparation of aryl fluorides from activated aromatic systems.[5][7][8] Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[7][9]

Key Fluorinated Motifs in Drug Design

Beyond the direct introduction of a single fluorine atom, the incorporation of fluorinated functional groups, such as the trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, is a powerful strategy to modulate molecular properties.[6][10][11][12]

-

Trifluoromethyl Group (CF3): This strongly electron-withdrawing and highly lipophilic group can significantly enhance metabolic stability and cell membrane permeability.[10][11] Reagents such as Togni's reagents and Umemoto's reagents are commonly used for the introduction of the CF3 group.[4]

-

Difluoromethyl Group (CF2H): The CF2H group is often considered a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor.[6]

Quantitative Data for Key Fluorination Reactions

To facilitate the selection of the most appropriate synthetic route, the following tables summarize typical yields for common fluorination reactions.

Table 1: Electrophilic Fluorination of β-Ketoesters with Selectfluor®

| Substrate | Product | Yield (%) | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | [2] |

| Diethyl malonate | Diethyl 2-fluoromalonate | 90 | [2] |

| Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 92 | [13] |

| Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | 88 | [14] |

Table 2: Nucleophilic Fluorination of (Hetero)aryl Halides and Triflates

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | AgF/KF | Pd precatalyst | 4-Fluorobenzonitrile | 85 | [15] |

| 3-Bromo-5-cyanopyridine | AgF/KF | Pd precatalyst | 3-Fluoro-5-cyanopyridine | 78 | [15] |

| 4-Trifluoromethylphenyl triflate | KF/18-crown-6 | TMAF (catalytic) | 1-Fluoro-4-(trifluoromethyl)benzene | 95 | [16] |

| 2-Chloropyridine | KF/Et4NCl | Mechanochemical | 2-Fluoropyridine | 98 | [17] |

Table 3: Trifluoromethylation of Indoles with Togni's Reagent

| Substrate | Product | Yield (%) | Reference |

| Indole | 2-Trifluoromethylindole | 75 | [18] |

| 5-Bromoindole | 5-Bromo-2-trifluoromethylindole | 68 | [18] |

| N-Methylindole | N-Methyl-3-trifluoromethylindole | 82 | [19] |

| 3-Methyl-1H-indole | 3-Methyl-2-trifluoromethyl-1H-indole | 86 | [20] |

Experimental Protocols

This section provides detailed experimental procedures for three key fluorination reactions.

Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

Reaction: Synthesis of Ethyl 2-fluoro-2-benzoylacetate

Materials:

-

Ethyl benzoylacetate

-

Selectfluor® (F-TEDA-BF4)

-

Acetonitrile (anhydrous)

-

Sodium carbonate (Na2CO3)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethyl benzoylacetate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add sodium carbonate (1.2 mmol).

-

Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes with stirring.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

Reaction: Synthesis of 4-Fluorobenzonitrile

Materials:

-

4-Bromobenzonitrile

-

Silver fluoride (AgF)

-

Potassium fluoride (KF)

-

AdBrettPhos Pd G3 precatalyst

-

Cyclohexane (anhydrous and degassed)

-

Dichloromethane

-

Celite®

Procedure:

-

In a glovebox, add 4-bromobenzonitrile (1.0 mmol), silver fluoride (2.0 mmol), potassium fluoride (0.5 mmol), and the AdBrettPhos Pd G3 precatalyst (0.02 mmol) to an oven-dried reaction vessel.

-

Add anhydrous and degassed cyclohexane (10 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and filter through a pad of Celite®.

-

Wash the filter cake with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.[15]

Protocol 3: Trifluoromethylation of Indole using Togni's Reagent

Reaction: Synthesis of 2-Trifluoromethylindole

Materials:

-

Indole

-

Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

-

Copper(I) iodide (CuI)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indole (1.0 mmol) in 1,2-dichloroethane (10 mL), add copper(I) iodide (0.1 mmol).

-

Add Togni's Reagent II (1.2 mmol) to the mixture.

-

Stir the reaction at 60 °C and monitor its progress by TLC.[1]

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired product.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and reaction pathways in the synthesis of fluorinated building blocks.

Caption: General workflow for electrophilic fluorination.

Caption: SN2 mechanism for nucleophilic fluorination.

Caption: Radical pathway for trifluoromethylation of arenes.

References

- 1. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 6. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Strategic Incorporation of Fluorine: An In-depth Technical Guide to Organofluorine Chemistry for Drug Development and Beyond

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the carbon-fluorine bond—the strongest single bond in organic chemistry—offer unparalleled advantages in modulating molecular properties.[1][2][3] This technical guide provides a comprehensive overview of organofluorine chemistry, from its historical roots to contemporary applications. It delves into the fundamental principles governing the behavior of organofluorine compounds, details key synthetic methodologies with explicit experimental protocols, and presents quantitative data to illustrate the transformative effects of fluorination. Through structured data presentation and detailed visualizations, this document aims to serve as an essential resource for researchers and professionals seeking to leverage the power of fluorine in their scientific endeavors.

Introduction: The Unique Nature of the Carbon-Fluorine Bond

Organofluorine chemistry, a field that began to blossom in the 19th century, has matured into a critical discipline within the chemical sciences.[1][4] Its significance stems from the distinctive characteristics of fluorine, the most electronegative element.[1][2] When bonded to carbon, fluorine imparts a range of properties that are highly desirable in various applications. The carbon-fluorine (C-F) bond is exceptionally strong and relatively short, contributing to the high thermal and chemical stability of organofluorine compounds.[1][4] This stability often translates to increased metabolic resistance in drug candidates, a crucial factor in enhancing their in vivo efficacy.[5][6]

The strategic replacement of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties without significantly changing its size, as fluorine's van der Waals radius is similar to that of hydrogen.[1] However, the electronic consequences are profound. The high electronegativity of fluorine induces significant bond polarization, which can influence a molecule's lipophilicity, acidity, basicity, and dipole moment.[5][6] These modifications can, in turn, affect a molecule's binding affinity to biological targets and its ability to permeate cell membranes.[7][8]

A Historical Perspective: Milestones in Organofluorine Chemistry

The journey of organofluorine chemistry is marked by several pivotal discoveries. The first organofluorine compound was synthesized in the mid-19th century, even before the isolation of elemental fluorine by Henri Moissan in 1886.[1][9] Early work by Frédéric Swarts in the 1890s on halogen exchange reactions, using antimony fluorides to replace other halogens with fluorine, laid the groundwork for industrial-scale production.[1][4]

The 20th century witnessed an explosion in the applications of organofluorine compounds. The development of chlorofluorocarbons (CFCs) as non-flammable and non-toxic refrigerants revolutionized the cooling industry.[4][9] The serendipitous discovery of polytetrafluoroethylene (PTFE), or Teflon, in 1938 by Roy J. Plunkett at DuPont, introduced a material with extraordinary chemical inertness and low friction, finding applications from non-stick cookware to aerospace technology.[4][10] In the realm of medicine, the description of the anticancer activity of 5-fluorouracil in 1957 marked a significant milestone, demonstrating the potential of fluorinated compounds in chemotherapy.[4][6] Today, it is estimated that approximately 20-25% of all pharmaceuticals on the market contain fluorine.[4][5]

Properties of Organofluorine Compounds: A Quantitative Overview

The introduction of fluorine into an organic scaffold leads to predictable and quantifiable changes in its physical and chemical properties. The strength of the C-F bond is a defining feature, significantly higher than other carbon-halogen bonds.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~480[4] |

| C-Cl | ~320[4] |

| C-Br | ~274 |

| C-I | ~234 |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. [4][6][11][12] |

This high bond energy is a primary reason for the enhanced metabolic stability of many fluorinated drugs.[5] The substitution of hydrogen with fluorine also impacts lipophilicity, a key parameter in drug design. While monofluorination can slightly increase lipophilicity, the introduction of a trifluoromethyl group (CF3) has a much more pronounced effect, often improving a drug's absorption and transport properties.[6]

In the realm of materials science, fluoropolymers exhibit a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy.

| Property | PTFE | PFA | FEP | ETFE |

| Specific Gravity | 2.13-2.22 | 2.12-2.17 | 2.12-2.17 | 1.70-1.76 |

| Melting Point (°C) | 327 | 302-310 | 270 | 260 |

| Max. Continuous Use Temp. (°C) | 260 | 260 | 200 | 150 |

| Tensile Strength (kgf/cm²) | 140-350 | 280-315 | 190-220 | 410-470 |

| Water Absorption (%) | <0.00 | <0.03 | <0.01 | <0.1 |

| Table 2: Physicochemical Properties of Common Fluoropolymers. [5][13] |

Synthetic Methodologies in Organofluorine Chemistry

The synthesis of organofluorine compounds requires specialized reagents and techniques due to the high reactivity and challenging handling of many fluorinating agents. Synthetic strategies are broadly categorized into nucleophilic and electrophilic fluorination, along with methods that utilize fluorinated building blocks.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a widely used method for introducing fluorine into organic molecules.

The Swarts reaction, historically significant, involves the treatment of alkyl chlorides or bromides with metal fluorides like antimony trifluoride (SbF3) or mercury(II) fluoride (HgF2).[14][15]

Experimental Protocol: Swarts Reaction

-

Reactants: Alkyl chloride or bromide, heavy metal fluoride (e.g., AgF, HgF2, CoF2).[16]

-

Solvent: Typically, a polar aprotic solvent like acetone is used.[14][17]

-

Procedure: The alkyl halide is heated with the metal fluoride in the chosen solvent. The reaction proceeds via an SN2 mechanism, where the fluoride ion acts as the nucleophile, displacing the chloride or bromide ion.[14][18] The formation of an insoluble metal halide (e.g., AgCl, AgBr) drives the reaction to completion.[17]

-

Work-up: The reaction mixture is filtered to remove the precipitated metal halide. The filtrate is then subjected to distillation or other purification methods to isolate the alkyl fluoride.

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[4][19] It proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[20][21]

Experimental Protocol: Balz-Schiemann Reaction

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form an aryl diazonium salt.[19]

-

Formation of Diazonium Fluoroborate: The aryl diazonium salt solution is then treated with fluoroboric acid (HBF4), leading to the precipitation of the aryldiazonium tetrafluoroborate.[19]

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated, often without a solvent or in an inert, high-boiling solvent.[4][21] This decomposition yields the aryl fluoride, nitrogen gas, and boron trifluoride.[20]

-

Work-up: The resulting aryl fluoride is typically purified by distillation or chromatography.

Caption: The Balz-Schiemann reaction workflow for the synthesis of aryl fluorides.

Deoxofluorination reagents, such as diethylaminosulfur trifluoride (DAST), are used to convert hydroxyl and carbonyl groups into fluorides and difluorides, respectively.[22][23]

Experimental Protocol: Deoxofluorination of an Alcohol with DAST

-

Reactants: An alcohol, DAST.

-

Solvent: Anhydrous dichloromethane (CH2Cl2).[22]

-

Procedure:

-

A solution of the alcohol in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[22][24]

-

DAST (typically 1.1-1.2 equivalents) is added dropwise to the cooled solution.[22]

-

The reaction mixture is stirred at -78 °C for a period (e.g., 30 minutes) and then allowed to warm to room temperature over several hours.[22]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[22][24]

-

-

Work-up:

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[22][24]

-

The layers are separated, and the aqueous layer is extracted with CH2Cl2.[22]

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.[22][24]

-

The crude product is purified by column chromatography on silica gel.[22][24]

-

Caption: Simplified mechanism of deoxofluorination of an alcohol using DAST.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center, such as an enol, enolate, or an electron-rich aromatic ring.[25][26] Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and easier to handle than elemental fluorine.[27][28]

A variety of N-F reagents have been developed, with Selectfluor® being one of the most common.[25]

| Reagent | Acronym | Characteristics |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe, with high fluorinating ability.[28] |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, mild, stable, and non-volatile. |

| Table 3: Common Electrophilic Fluorinating Agents. [25][27][28] |

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

-

Reactants: β-ketoester, Selectfluor®.

-

Solvent: Acetonitrile (CH3CN) is a common choice.

-

Procedure:

-

The β-ketoester is dissolved in the solvent in a reaction flask.

-

Selectfluor® (typically 1.0-1.2 equivalents) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

-

-

Work-up:

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent, and concentrated.

-

The crude product is purified by column chromatography.

-

Caption: General workflow for electrophilic fluorination.

Utilizing Fluorinated Building Blocks

An alternative to direct fluorination is the use of commercially available fluorinated building blocks. This approach is particularly useful for introducing complex fluorinated moieties, such as the trifluoromethyl (CF3) group.

(Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used source for the nucleophilic trifluoromethylation of carbonyl compounds.[25][29]

Experimental Protocol: Trifluoromethylation of an Aldehyde with TMSCF3

-

Reactants: Aldehyde, TMSCF3, a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

The aldehyde is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.[25]

-

TMSCF3 (typically 1.2-1.5 equivalents) is added to the solution.[3]

-

A catalytic amount of TBAF (as a solution in THF) is added to initiate the reaction.[25]

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

-

Work-up:

-

The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl).

-

The mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, dried, and concentrated.

-

The resulting trifluoromethylated alcohol is purified by chromatography.

-

Caption: Experimental workflow for the trifluoromethylation of a carbonyl compound.

Applications in Drug Development and Agrochemicals

The impact of organofluorine chemistry is most profoundly felt in the life sciences. The introduction of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

Pharmaceuticals

Approximately 40% of new pharmaceuticals contain fluorine.[4] Fluorine substitution can lead to:

-

Increased Metabolic Stability: Blocking sites of metabolic oxidation.[5][30]

-

Enhanced Binding Affinity: Through favorable electrostatic interactions with protein targets.

-

Improved Bioavailability: By modulating lipophilicity and membrane permeability.[7][30]

| Drug | Therapeutic Area | Role of Fluorine |

| Atorvastatin (Lipitor®) | Cholesterol lowering | A fluorophenyl group contributes to the drug's potency.[31] |

| Fluoxetine (Prozac®) | Antidepressant | The trifluoromethyl group enhances lipophilicity and metabolic stability.[31] |

| Sitagliptin (Januvia®) | Anti-diabetic | A trifluoromethyl group and a fluorophenyl ring are key structural features.[32] |

| 5-Fluorouracil | Anticancer | Acts as an antimetabolite, inhibiting DNA synthesis.[4][6] |

| Table 4: Examples of Fluorinated Pharmaceuticals. |

Agrochemicals

Over half of all agricultural chemicals contain C-F bonds.[4] Similar to pharmaceuticals, fluorination in agrochemicals can lead to increased potency, metabolic stability, and favorable environmental persistence.[20][29] Trifluralin, a widely used herbicide, is a notable example.[4]

Conclusion and Future Outlook

Organofluorine chemistry has evolved from a niche area of study to a powerful and indispensable tool in modern chemical research and development. The unique and predictable effects of fluorine on molecular properties have enabled the creation of novel drugs, advanced agrochemicals, and high-performance materials. As synthetic methodologies for the selective introduction of fluorine continue to advance, the scope of organofluorine chemistry is set to expand even further. The development of new fluorinating reagents and catalytic methods will undoubtedly unlock new possibilities for designing molecules with tailored properties, ensuring that the "magic bullet" of fluorine will continue to be a central element in scientific innovation for years to come.

References

- 1. plastic-products.com [plastic-products.com]

- 2. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 3. benchchem.com [benchchem.com]

- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 5. Fluoropolymer Spec Chart [interplastinc.com]

- 6. chem21labs.com [chem21labs.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 13. adtech.co.uk [adtech.co.uk]

- 14. collegedunia.com [collegedunia.com]

- 15. Swarts Reaction [unacademy.com]

- 16. scienceinfo.com [scienceinfo.com]

- 17. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 18. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 19. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 20. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scientificupdate.com [scientificupdate.com]

- 22. benchchem.com [benchchem.com]

- 23. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 24. organic-synthesis.com [organic-synthesis.com]

- 25. benchchem.com [benchchem.com]

- 26. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 27. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. Trifluoromethyltrimethylsilane - American Chemical Society [acs.org]

- 30. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 2-fluoro-3-oxopentanoate in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-fluoro-3-oxopentanoate as a key building block in the synthesis of potential agrochemicals. The introduction of a fluorine atom at the α-position of the β-ketoester moiety offers unique chemical properties that can be exploited to generate novel active ingredients with enhanced biological efficacy.

Introduction: The Role of Fluorine in Agrochemicals

The strategic incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their biological activity, metabolic stability, and overall effectiveness. The presence of fluorine can alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to more potent and selective pesticides. This compound is a versatile precursor for introducing a fluorinated carbon center into various heterocyclic scaffolds commonly found in herbicides and fungicides.

Documented Application: Synthesis of a 5-Fluoropyrimidine Intermediate

This compound serves as a key starting material for the synthesis of 4-hydroxy-5-fluoro-2-mercaptopyrimidine, a valuable intermediate for various agrochemicals. The 5-fluoropyrimidine core is a recognized pharmacophore in compounds with fungicidal and herbicidal properties.

Synthetic Pathway

The synthesis involves a cyclocondensation reaction of this compound with thiourea in the presence of a base.

Caption: Synthetic route to a 5-fluoropyrimidine intermediate.

Experimental Protocol: Synthesis of 4-hydroxy-5-fluoro-2-mercaptopyrimidine

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, add this compound and thiourea.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-5-fluoro-2-mercaptopyrimidine.

-

The product can be further purified by recrystallization.

Agrochemical Potential of 5-Fluoropyrimidine Derivatives

Fungicidal Activity

5-Fluoropyrimidine derivatives, such as those accessible from 4-hydroxy-5-fluoro-2-mercaptopyrimidine, are known to exhibit potent fungicidal activity. The primary mechanism of action involves the inhibition of DNA and RNA synthesis in fungal pathogens.[1]

Mechanism of Action:

Within the fungal cell, 5-fluoropyrimidine compounds can be metabolized to 5-fluorouracil (5-FU). 5-FU is then converted into two active metabolites:

-

5-fluoro-2'-deoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.

-

5-fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its normal function and leading to errors in protein synthesis.

Caption: Mechanism of action of 5-fluoropyrimidine fungicides.

Herbicidal Activity

Certain 5-fluoropyrimidine derivatives also exhibit herbicidal properties. While the exact mode of action can vary, it often involves the inhibition of essential plant enzymes.

Prospective Applications: Synthesis of Other Agrochemical Scaffolds

The reactivity of the α-fluoro-β-ketoester moiety in this compound makes it a suitable precursor for other classes of agrochemicals, such as pyrazole and pyridyl ether derivatives. Although specific examples starting from this exact intermediate are not yet widely documented in publicly available literature, the following sections outline plausible synthetic strategies.

Potential Synthesis of Pyrazole Derivatives

Pyrazole-based compounds are a significant class of modern pesticides. A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Experimental Workflow:

Caption: Workflow for the synthesis and screening of pyrazole derivatives.

General Protocol:

-

Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a substituted hydrazine (e.g., phenylhydrazine) to the solution.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the fluorinated pyrazole derivative.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for a potential fungicide derived from a 5-fluoropyrimidine intermediate. This data is illustrative and based on the known activity of this class of compounds.

| Compound ID | Target Pathogen | Assay Type | EC50 (µg/mL) |

| F-PYR-01 | Botrytis cinerea | Mycelial Growth Inhibition | 1.5 |

| F-PYR-01 | Septoria tritici | Spore Germination Assay | 0.8 |

| F-PYR-02 | Botrytis cinerea | Mycelial Growth Inhibition | 2.1 |

| F-PYR-02 | Septoria tritici | Spore Germination Assay | 1.2 |

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of fluorinated heterocyclic compounds with potential applications in the agrochemical industry. Its utility in the preparation of 5-fluoropyrimidine precursors is a key example of its application. Further research into the synthesis of other agrochemical scaffolds, such as pyrazoles, from this building block is warranted and represents a promising avenue for the discovery of novel pesticides. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile fluorinated building block in agrochemical development.

References

Enantioselective Synthesis of α-Fluoro-β-Ketoesters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of fluorinated compounds is of paramount importance in medicinal chemistry and drug discovery. α-Fluoro-β-ketoesters are valuable chiral building blocks that can be converted into a variety of other useful fluorinated functional groups, such as α-fluoro-β-hydroxy esters and fluorinated amino acids. This document provides an overview of modern catalytic methods for the enantioselective synthesis of α-fluoro-β-ketoesters, including detailed experimental protocols and comparative data.

Introduction

The enantioselective α-fluorination of β-ketoesters presents a significant challenge due to the potential for racemization and side reactions. However, recent advancements in both metal- and organocatalysis have led to the development of highly efficient and selective methods.[1][2] These methods primarily rely on the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction, employing electrophilic fluorinating agents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor®.[1] This document will detail key methodologies, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the enantioselective α-fluorination of β-ketoesters, allowing for a direct comparison of their efficacy.

Table 1: Metal-Catalyzed Enantioselective α-Fluorination of β-Ketoesters

| Catalyst/Ligand | Fluorinating Agent | Substrate | Yield (%) | ee (%) | Reference |

| Ti/TADDOL | Selectfluor® | Acyclic β-keto esters | - | 62-90 | [1] |

| Eu(III)triflate/(S,R)-ind-pybox | NFSI | t-butyl 1-indanone-2-carboxylates | - | 81-96 | [1] |

| Cu(II)/diphenylamine-linked bis(thiazoline) | - | Cyclic β-keto esters | - | - | [1] |

| Cu(OTf)₂/diphenylamine linked bis(oxazoline) | NFSI | β-keto esters | High | High | [3] |

| Co(acac)₂/(R,R)-Jacobsen's salen | NFSI | β-keto esters | - | Good | [4] |

| Ni(OAc)₂/Amino alcohol-derived ligand | NFSI | β-keto esters | up to 96 | up to 94 | [5] |

Table 2: Organocatalyzed Enantioselective α-Fluorination of β-Ketoesters

| Catalyst | Fluorinating Agent | Substrate | Yield (%) | ee (%) | Reference |

| Chiral bifunctional phase transfer catalysts | - | Cyclic β-keto esters | - | High | [6] |

| Chiral iodo arene/mCPBA | Et₃N·3HF | β-keto esters | - | High | [1] |

| Chiral primary amine | NFSI | α-branched aldehydes | up to 96 | up to 90 | [7] |

Experimental Protocols

The following are detailed protocols for selected, high-performing methods for the enantioselective α-fluorination of β-ketoesters.

Protocol 1: Copper-Catalyzed Asymmetric Fluorination under Solvent-Free Ball Milling Conditions

This protocol is adapted from the work of a study on fast, solvent-free, and highly enantioselective fluorination of β-keto esters.[3]

Materials:

-

β-Ketoester (1.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol, 5 mol%)

-

Diphenylamine linked bis(oxazoline) ligand (0.055 mmol, 5.5 mol%)

-

Stainless steel grinding jar (10 mL) with a stainless steel ball (diameter 10 mm)

-

Planetary ball mill

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL stainless steel grinding jar, add Cu(OTf)₂ (18.1 mg, 0.05 mmol) and the diphenylamine linked bis(oxazoline) ligand (specific ligand structure should be referenced from the original paper) (0.055 mmol).

-

Add one stainless steel ball to the jar.

-

Mill the catalyst and ligand for 10 minutes at 500 rpm.

-

Add the β-ketoester (1.0 mmol) and NFSI (378.3 mg, 1.2 mmol) to the grinding jar.

-

Mill the reaction mixture for the time specified in the original literature (typically 1-2 hours) at 500 rpm.

-

After the reaction is complete, dissolve the mixture in dichloromethane.

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-fluoro-β-ketoester.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Nickel-Catalyzed Enantioselective Fluorination of β-Keto Esters

This protocol is based on a procedure-controlled enantioselective fluorination of β-keto esters through nickel catalysis.

Materials:

-

β-Ketoester (0.2 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (0.24 mmol)

-

Nickel(II) acetate (Ni(OAc)₂) (0.02 mmol, 10 mol%)

-

Chiral amino alcohol-derived ligand (0.022 mmol, 11 mol%)

-

2,6-Lutidine (0.4 mmol)

-

Anhydrous solvent (e.g., THF, 2.0 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction flask under an inert atmosphere, add Ni(OAc)₂ (3.5 mg, 0.02 mmol) and the chiral amino alcohol-derived ligand (specific ligand from the original paper should be used) (0.022 mmol).

-

Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the β-ketoester (0.2 mmol) and 2,6-lutidine (46.6 μL, 0.4 mmol) to the reaction mixture.

-

Cool the reaction mixture to the temperature specified in the original publication (e.g., 0 °C or -20 °C).

-

Add NFSI (75.7 mg, 0.24 mmol) in one portion.

-

Stir the reaction at the specified temperature for the time indicated in the literature (typically several hours).

-

Monitor the reaction progress by TLC.

-